molecular formula C21H24N4O B2795990 2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole CAS No. 883280-02-2

2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Cat. No.: B2795990
CAS No.: 883280-02-2
M. Wt: 348.45
InChI Key: FZMNUIHWSHUNLS-UHFFFAOYSA-N
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Description

2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the oxadiazole intermediate with benzyl chloride in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the piperazine derivative with p-tolyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and p-tolyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding oxadiazole N-oxide.

    Reduction: Reduced piperazine derivative.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Benzylpiperazin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole
  • 2-((4-Benzylpiperazin-1-yl)methyl)-5-(m-tolyl)-1,3,4-oxadiazole
  • 2-((4-Benzylpiperazin-1-yl)methyl)-5-(o-tolyl)-1,3,4-oxadiazole

Uniqueness

2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is unique due to the specific substitution pattern on the oxadiazole ring and the presence of the p-tolyl group. This unique structure may confer distinct biological activities and physicochemical properties compared to its analogs.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-17-7-9-19(10-8-17)21-23-22-20(26-21)16-25-13-11-24(12-14-25)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMNUIHWSHUNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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